6-Fluoroimidazo[1,2-a]pyridin-2-amine
Overview
Description
6-Fluoroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 2nd position of the imidazo[1,2-a]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is a two-step one-pot synthesis where 2-aminopyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the two-step one-pot synthesis makes it a viable option for industrial applications. The use of readily available starting materials and mild reaction conditions further supports its potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form additional rings through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophiles: Such as ethyl bromoacetate and bromoacetonitrile.
Bases: Such as sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyridin-2-amine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is used to study the interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6-Fluoroimidazo[1,2-a]pyridin-2-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Lacks the fluorine atom and amine group, resulting in different reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAJYYNVORRHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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